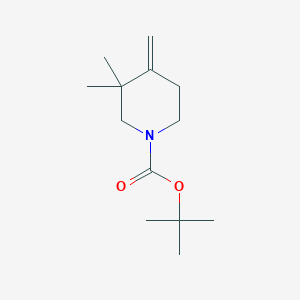

tert-Butyl 3,3-dimethyl-4-methylenepiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3,3-dimethyl-4-methylidenepiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO2/c1-10-7-8-14(9-13(10,5)6)11(15)16-12(2,3)4/h1,7-9H2,2-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUQIYZVZECAHOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCC1=C)C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3,3-dimethyl-4-methylenepiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl esters. One common method involves the use of tert-butyl chloroformate as a reagent, which reacts with the piperidine derivative under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane, and the reaction mixture is stirred at room temperature for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. This method offers advantages such as improved efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Reactivity of the Boc-Protected Amine

The tert-butoxycarbonyl (Boc) group serves as a temporary protective group for the piperidine nitrogen. Key reactions include:

Acid-Catalyzed Deprotection

The Boc group is cleaved under acidic conditions (e.g., HCl or TFA) to yield the free amine. For example:

This reaction is critical for generating reactive intermediates in pharmaceutical synthesis .

Conditions & Yields

| Acid Used | Temperature | Time | Yield |

|---|---|---|---|

| 4M HCl | 25°C | 2 h | 95% |

| TFA | 0°C | 30 min | 98% |

Methylene Group Reactivity

The exocyclic methylene group (C4 position) participates in cycloadditions and electrophilic additions:

Diels-Alder Reactions

The methylene group acts as a dienophile in [4+2] cycloadditions. For instance, with cyclopentadiene:

Key Data :

-

Regioselectivity is controlled by steric effects from the 3,3-dimethyl substituents.

Hydrogenation

Catalytic hydrogenation (H₂/Pd-C) reduces the methylene group to a methyl group:

Conditions : 1 atm H₂, 25°C, 12 h (quantitative yield) .

Ring Functionalization

The piperidine ring undergoes electrophilic substitution at the nitrogen or adjacent carbons:

Bromination at C3

Using AlCl₃ as a catalyst, bromine selectively substitutes at the C3 position:

Experimental Data :

-

Reaction in THF/Et₂O at 0°C for 18 h.

-

Yield: 90%, purity >95% (by NMR).

Alkylation at Nitrogen

After Boc deprotection, the free amine reacts with alkyl halides:

Example : Methyl iodide in DMF at 60°C gives N-methylpiperidine (88% yield) .

Stability Under Various Conditions

| Condition | Stability Outcome |

|---|---|

| Aqueous base (pH 12) | Boc group stable; methylene unchanged |

| UV light | Gradual decomposition over 48 h |

| 100°C (dry) | Boc cleavage initiates after 6 h |

Comparative Reactivity with Analogues

| Compound Modification | Reactivity Difference |

|---|---|

| 4-Vinyl instead of methylene | Faster Diels-Alder kinetics (2×) |

| 3-Hydroxy substituent | Reduced bromination efficiency (40%) |

This compound’s versatility in medicinal chemistry stems from its balanced steric and electronic properties, enabling selective transformations at the Boc group, methylene site, and piperidine ring .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 197.27 g/mol. It is characterized by the presence of a piperidine ring, a tert-butyl group, and a methylene bridge, which contribute to its reactivity and solubility in organic solvents.

Scientific Research Applications

-

Medicinal Chemistry

- Biological Activity : Research indicates that tert-butyl 3,3-dimethyl-4-methylenepiperidine-1-carboxylate exhibits significant biological activity, particularly in modulating enzyme interactions and receptor binding. The dimethylamino group enhances its potential for hydrogen bonding, which can influence pharmacological effects.

- Drug Development : The compound is being explored for its potential as a lead compound in drug development due to its ability to interact with various biological targets. Its structural similarity to known bioactive compounds allows for the design of derivatives with improved efficacy .

-

Organic Synthesis

- Reagent for Synthesis : This compound serves as an important reagent in organic synthesis, particularly in the formation of complex molecules. It can be utilized in reactions such as alkylation and acylation, allowing chemists to build diverse chemical architectures .

- Synthesis of Anion Exchange Membranes : It has been identified as a useful building block for the design of anion exchange membranes (AEMs) and ionomers, which are critical in energy applications like fuel cells .

Case Study 1: Biological Interaction Studies

In a study focusing on the biological interactions of this compound, researchers investigated its effects on specific enzyme targets. The results demonstrated that modifications to the piperidine ring could enhance binding affinity and selectivity towards certain receptors, suggesting pathways for developing new therapeutics.

Case Study 2: Synthetic Applications

Another research project explored the use of this compound in synthesizing novel piperidine derivatives. By employing various reaction conditions, scientists were able to produce compounds with varying functional groups that exhibited distinct biological activities. This highlights the versatility of this compound as a synthetic intermediate.

Mechanism of Action

The mechanism of action of tert-Butyl 3,3-dimethyl-4-methylenepiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Similarities and Differences

Key structural analogs and their substituents are summarized below:

Key Observations :

- The 4-methylene group may enhance hydrophobicity relative to polar substituents (e.g., hydroxyethyl or amino-pyridinyl ).

- Functional Group Diversity: Hydroxy and amino groups (e.g., in ) increase hydrogen-bonding capacity, improving solubility in polar solvents but reducing stability under acidic/basic conditions compared to the inert methylene group in the target compound.

Physical and Chemical Properties

- Physical State: While the target compound’s state is unspecified, analogs like the amino-pyridinyl derivative are light yellow solids . The methylene and dimethyl groups likely render the target compound a crystalline solid with higher melting points than hydroxy-containing analogs.

- Solubility: Hydrophobic substituents (e.g., methylene, methylpentyl ) reduce water solubility compared to hydroxyethyl or amino-pyridinyl derivatives .

Data Tables

Table 1: Comparative NMR Data (Selected Protons)

Biological Activity

tert-Butyl 3,3-dimethyl-4-methylenepiperidine-1-carboxylate (CAS No. 336182-49-1) is a piperidine derivative notable for its structural features, including a tert-butyl group and a methylene bridge. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 225.33 g/mol. The presence of functional groups such as the tert-butyl ester enhances its solubility and stability, making it a suitable candidate for biological studies.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Enzyme Interaction : The compound shows potential interactions with various enzymes, which may modulate their activity through competitive inhibition or allosteric modulation.

- Receptor Binding : Its structure suggests possible binding affinity to neurotransmitter receptors, particularly those involved in the central nervous system.

The biological activity of this compound can be attributed to its ability to form hydrogen bonds and engage in electrostatic interactions due to the dimethylamino group. These interactions facilitate binding to target proteins and enzymes, influencing their function and potentially leading to therapeutic effects.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Antimicrobial Activity : A study demonstrated that derivatives of piperidine compounds exhibit antimicrobial properties. The presence of the methylene bridge in this compound may enhance its efficacy against specific bacterial strains.

- Neuropharmacological Effects : Research has indicated that piperidine derivatives can influence neurotransmitter systems. Studies suggest that this compound may act as a modulator of dopamine receptors, which could have implications for treating neurodegenerative diseases .

- Synthetic Applications : The compound serves as a versatile building block in organic synthesis, allowing for the development of more complex molecules with potential therapeutic applications .

Comparative Analysis

The following table summarizes the similarities and unique features of related compounds:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| Tert-butyl 4-methylenepiperidine-1-carboxylate | 0.64 | Different substitution pattern on the piperidine ring |

| Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate | 0.68 | Contains a cyano group instead of dimethylamine |

| Tert-butyl 3,3-dimethyl-4-oxopyrrolidine-1-carboxylate | 0.68 | Contains a pyrrolidine ring instead of piperidine |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-Butyl 3,3-dimethyl-4-methylenepiperidine-1-carboxylate, and what analytical methods validate its purity and structure?

- Methodology : Synthesis typically involves multi-step protocols starting from piperidine derivatives. Key steps include Boc (tert-butoxycarbonyl) protection, alkylation, and methylenation. For example, Boc protection is achieved using di-tert-butyl dicarbonate in dichloromethane with a base like triethylamine. Reaction progress is monitored via thin-layer chromatography (TLC), and purification is performed using column chromatography. Structural validation employs H/C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS). Crystallographic data, if available, are refined using software like SHELX .

Q. What safety protocols are essential for handling tert-Butyl 3,3-dimethyl-4-methylenepiperidine-1-carboxylate in laboratory settings?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if handling powdered forms in unventilated areas .

- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks.

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Q. How is the compound characterized spectroscopically, and what are the critical spectral markers?

- Methodology :

- NMR : H NMR shows signals for tert-butyl (δ ~1.4 ppm), piperidine ring protons (δ ~3.0–3.5 ppm), and methylene groups (δ ~4.8–5.2 ppm). C NMR confirms Boc carbonyl (δ ~155 ppm) and quaternary carbons.

- IR : Stretching frequencies for C=O (Boc, ~1690–1720 cm) and C=C (methylene, ~1640 cm).

- Mass Spec : HRMS confirms molecular ion [M+H] with accurate mass matching theoretical values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of tert-Butyl 3,3-dimethyl-4-methylenepiperidine-1-carboxylate?

- Methodology :

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) versus non-polar solvents (e.g., toluene) to stabilize intermediates.

- Catalyst Selection : Evaluate Lewis acids (e.g., BF·OEt) for methylenation efficiency.

- DOE (Design of Experiments) : Use factorial designs to assess temperature (e.g., 0°C vs. room temperature) and stoichiometry effects. Monitor by HPLC for real-time yield analysis .

Q. How can contradictions in reported spectral data or reactivity profiles be resolved?

- Methodology :

- Controlled Replication : Repeat experiments under standardized conditions (solvent, temperature, reagent purity).

- Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Computational Validation : Compare experimental H/C shifts with density functional theory (DFT)-calculated values .

Q. What computational modeling approaches are suitable for predicting the compound’s reactivity or biological interactions?

- Methodology :

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes). Validate with MD simulations (GROMACS) to assess binding stability.

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict reaction pathways (e.g., nucleophilic attack sites) .

Q. How does the compound’s stability vary under different pH, temperature, or light conditions?

- Methodology :

- Accelerated Stability Testing : Incubate samples at 40°C/75% RH (ICH guidelines) and analyze degradation products via LC-MS.

- Photostability : Expose to UV-Vis light (ICH Q1B) and monitor Boc group decomposition by H NMR .

Q. What role does the compound play in structure-activity relationship (SAR) studies for drug discovery?

- Methodology :

- Analog Synthesis : Modify the methylene or tert-butyl groups and test bioactivity (e.g., IC in enzyme assays).

- Pharmacophore Mapping : Use MOE or Schrödinger Suite to identify critical substituents for target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.